molecular formula C29H33IN2O3 B4888051 2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol

2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol

Cat. No. B4888051
M. Wt: 584.5 g/mol
InChI Key: GTWUTEJMLSVBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DBIMB, and it has been the subject of various studies due to its potential applications in biomedical research. In

Mechanism of Action

The mechanism of action of DBIMB is not fully understood, but it is believed to act through the inhibition of specific enzymes involved in various cellular processes. DBIMB has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis. DBIMB has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
DBIMB has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. DBIMB has also been shown to cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DBIMB has several advantages for lab experiments. It is easy to synthesize, has a high yield and purity, and has been shown to possess various anti-cancer and anti-inflammatory properties. However, there are also limitations to the use of DBIMB in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not yet known.

Future Directions

There are several future directions for the study of DBIMB. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, more studies are needed to explore its potential use in the treatment of neurodegenerative diseases and other inflammatory diseases. Further optimization of the synthesis method may also lead to the development of more efficient and cost-effective methods for producing DBIMB.

Synthesis Methods

The synthesis of DBIMB involves the reaction of 4-iodo-2,6-di-tert-butylphenol with 5,6-dimethoxy-1H-benzimidazole-2-amine in the presence of a palladium catalyst. The reaction yields DBIMB as a white solid with a high yield and purity. This method has been optimized to produce DBIMB in large quantities for scientific research purposes.

Scientific Research Applications

DBIMB has been the subject of various scientific research studies due to its potential applications in biomedical research. It has been shown to possess anti-cancer properties, and it has been used in the development of new cancer treatments. DBIMB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DBIMB has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2,6-ditert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33IN2O3/c1-28(2,3)20-13-19(14-21(26(20)33)29(4,5)6)32-23-16-25(35-8)24(34-7)15-22(23)31-27(32)17-10-9-11-18(30)12-17/h9-16,33H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWUTEJMLSVBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=CC(=CC=C4)I)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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